1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
The compound appears to contain several functional groups, including a diethylamino group, a hydroxy group, an isonicotinoyl group, a nitrophenyl group, and a pyrrolone group . These groups are common in many organic compounds and can confer a variety of properties to the molecule.
Chemical Reactions Analysis
The compound’s reactivity would likely depend on its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and boiling point would depend on the compound’s structure . The presence of polar groups like the hydroxy group could increase solubility in polar solvents.Scientific Research Applications
Neuroprotective Agent Research
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical area of research for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Pyrimidine derivatives, which share a similar structural motif with our compound, have shown promising results in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Activity
Related to its neuroprotective properties, the compound has also been studied for its anti-neuroinflammatory activity . Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. Compounds that can inhibit key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) are valuable for mitigating these effects .
Pharmacological Applications
In pharmacology, the compound’s structure suggests it could be useful in the synthesis of novel drugs. Its pyrrol-2-one base is a common feature in many pharmacologically active molecules, indicating potential applications in drug design and development .
Chemical Synthesis and Catalysis
The nitro group present in the compound makes it a candidate for use in chemical synthesis and catalysis . Nitro compounds are often used as precursors in the synthesis of amines, which are building blocks for many pharmaceuticals and fine chemicals .
Biological Probes and Markers
Due to its distinctive structural features, this compound could serve as a biological probe or marker . It could be used to tag or label specific proteins or cells, aiding in the study of biological processes and pathways .
QSAR and Read-Across Applications
Lastly, the compound’s well-defined structure makes it suitable for Quantitative Structure-Activity Relationship (QSAR) and read-across studies. These are computational methods used to predict the properties and activities of untested chemicals based on their similarity to known compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-3-24(4-2)13-14-25-19(15-5-7-17(8-6-15)26(30)31)18(21(28)22(25)29)20(27)16-9-11-23-12-10-16/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFBCRYDGWACE-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one |
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